2-Amino-5-bromo-N-isopropylnicotinamide

Descripción general

Descripción

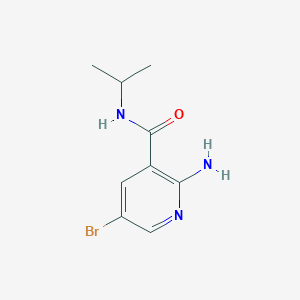

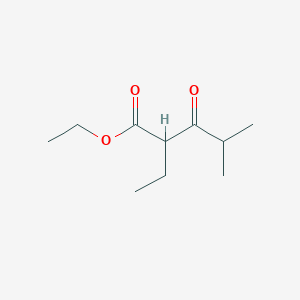

2-Amino-5-bromo-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H12BrN3O . It has a molecular weight of 258.12 . This compound is also known as 5-bromo-N-isopropyl-2-pyridinecarboxamide .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-N-isopropylnicotinamide consists of a pyridine ring substituted at position 3 by a carboxamide group . The InChI code for this compound is 1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

2-Amino-5-bromo-N-isopropylnicotinamide is a solid compound . It has a molecular weight of 258.12 . The InChI code for this compound is 1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3, (H,12,13) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Amino-5-bromo-N-isopropylnicotinamide, a derivative of nicotinamide, plays a role in various chemical syntheses and modifications. Its unique structure, featuring both an amino and a bromo substituent, makes it a versatile intermediate in organic synthesis. For instance, it can be used in the preparation of novel nicotinamide derivatives with potential cytotoxic properties, as demonstrated by Girgis et al. (2006), who explored the synthesis of various 2-substituted-4,6-diaryl-3-pyridinecarboxamides through aromatic nucleophilic substitution reactions, highlighting its utility in creating compounds with potential biomedical applications (Girgis, Hosni, & Barsoum, 2006).

Halogen Bonding and Supramolecular Assembly

The bromo substituent in 2-Amino-5-bromo-N-isopropylnicotinamide facilitates halogen bonding, a non-covalent interaction that is increasingly recognized for its role in supramolecular chemistry. Mocilac and Gallagher (2014) explored the halogen bonding capabilities of bromo-substituted compounds, including those related to 2-Amino-5-bromo-N-isopropylnicotinamide, in directing the assembly of macrocyclic structures. Their research highlights the potential of such compounds in constructing complex molecular architectures through halogen bonding, impacting materials science and nanotechnology (Mocilac & Gallagher, 2014).

Biochemical and Pharmacological Research

In the realm of biochemical and pharmacological research, derivatives of nicotinamide, like 2-Amino-5-bromo-N-isopropylnicotinamide, serve as key components in studying enzyme mechanisms and drug discovery. Wang et al. (2014) discussed the role of aminopropyl carbazole chemicals, structurally related to nicotinamide derivatives, in activating the rate-limiting enzyme in NAD salvage, providing insights into neuroprotection and potential therapeutic strategies for nerve cell injury and neurodegeneration (Wang et al., 2014).

Material Science Applications

In material science, the functional groups present in 2-Amino-5-bromo-N-isopropylnicotinamide can be utilized in designing responsive hydrogels with potential biomedical applications. Xu, Kang, and Neoh (2006) developed pH- and temperature-responsive hydrogels from crosslinked triblock copolymers, illustrating the application of such chemical structures in creating smart materials for drug delivery and tissue engineering (Xu, Kang, & Neoh, 2006).

Propiedades

IUPAC Name |

2-amino-5-bromo-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-5(2)13-9(14)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQMIJNFMXXAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-N-isopropylnicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B1527258.png)

![[2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527262.png)

![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B1527266.png)

![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)

amine](/img/structure/B1527275.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)